Spirendolol

Description

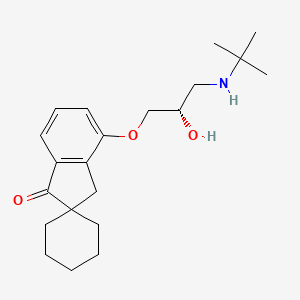

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBMSIZZTJEEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867154 | |

| Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81840-58-6, 65429-87-0 | |

| Record name | Spirendolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81840-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spirendolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRENDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96789094BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Spirendolol and Related Beta-Blockers with Intrinsic Sympathomimetic Activity on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirendolol is a non-selective beta-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA). This dual-action mechanism allows it to competitively block the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-1 (β1) and beta-2 (β2) adrenergic receptors, while also eliciting a partial agonist response in the absence of full agonists. This technical guide provides a comprehensive overview of the mechanism of action of beta-blockers with ISA, using pindolol as a well-characterized example to illustrate the quantitative aspects of receptor binding and functional activity, due to the limited availability of specific quantitative data for this compound in publicly accessible literature. The guide details the experimental protocols for radioligand binding assays and functional cAMP assays, which are crucial for characterizing the affinity, potency, and efficacy of compounds like this compound. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to provide a clear and thorough understanding for researchers and professionals in drug development.

Introduction to Beta-Blockers with Intrinsic Sympathomimetic Activity (ISA)

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. While most beta-blockers act as pure antagonists, a subset, including this compound and pindolol, exhibit intrinsic sympathomimetic activity (ISA). This means they can partially stimulate beta-adrenergic receptors, in addition to blocking them.[1][2] The clinical implication of ISA is that these agents can cause a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[1][3]

This compound, like pindolol, is non-selective, meaning it acts on both β1 and β2-adrenergic receptors. The partial agonist activity is often more pronounced at β2-receptors.[1] This technical guide will delve into the molecular mechanisms and the experimental approaches used to quantify the interaction of these compounds with their target receptors.

Molecular Mechanism of Action

Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, such as epinephrine, the receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response, such as increased heart rate and contractility in the heart (β1) or smooth muscle relaxation in the bronchi and blood vessels (β2).

The Dual Role of this compound: Antagonism and Partial Agonism

This compound binds to the same site on the beta-adrenergic receptor as endogenous catecholamines. In the presence of high concentrations of agonists (e.g., during exercise or stress), this compound acts as a competitive antagonist, blocking the binding of these full agonists and thereby reducing the overall receptor stimulation.

In a state of low catecholamine levels (e.g., at rest), the intrinsic sympathomimetic activity of this compound becomes apparent. It acts as a partial agonist, causing a submaximal activation of the receptor and the downstream cAMP signaling pathway. The extent of this partial agonism is a key characteristic of beta-blockers with ISA.

Quantitative Analysis of Receptor Interaction

To fully characterize the mechanism of action of a compound like this compound, it is essential to determine its binding affinity (Ki), functional potency (EC50), and efficacy (Emax). Due to the lack of specific published data for this compound, the following tables present representative data for the well-studied, structurally similar compound, pindolol, to illustrate the expected range of values and provide a comparative context.

Table 1: Comparative Binding Affinities (Ki) of Beta-Blockers for β1 and β2-Adrenergic Receptors

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity (β1/β2) |

| Pindolol | Data not consistently available in searched results | Data not consistently available in searched results | Non-selective |

| Propranolol | 1.1 | 0.8 | 1.375 |

| Metoprolol | 190 | 770 | 0.247 |

| Iodocyanopindolol | Used as a radioligand, high affinity | Used as a radioligand, high affinity | Non-selective |

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used. The data presented here are for illustrative purposes.

Table 2: Functional Activity (Partial Agonism) of Pindolol at Beta-Adrenergic Receptors

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

| EC50 | Data not consistently available in searched results | Data not consistently available in searched results |

| Emax (% of Isoproterenol) | Negligible | ~50-100% |

Note: The partial agonist activity of pindolol is reported to be more pronounced at β2-adrenergic receptors. Emax represents the maximal response of the drug as a percentage of the maximal response of a full agonist like isoproterenol.

Detailed Experimental Protocols

The following protocols describe the standard methods used to determine the binding affinity and functional activity of beta-blockers like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing either human β1 or β2-adrenergic receptors.

-

Radioligand: [¹²⁵I]-Iodocyanopindolol (a high-affinity, non-selective beta-blocker).

-

Unlabeled competitor: this compound (at various concentrations).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Non-specific binding control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-Iodocyanopindolol (typically at its Kd concentration), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of propranolol).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing information on its functional activity (agonist, partial agonist, or antagonist).

Objective: To determine the EC50 and Emax of this compound as a partial agonist and its pA2 value as an antagonist.

Materials:

-

Intact cells expressing either human β1 or β2-adrenergic receptors.

-

Full agonist: Isoproterenol.

-

Test compound: this compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

-

Cell culture medium and reagents.

Protocol for Partial Agonism (EC50 and Emax):

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes).

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined time (e.g., 30 minutes) at 37°C. Include a positive control with a saturating concentration of isoproterenol.

-

Cell Lysis: Lyse the cells to release the accumulated cAMP.

-

cAMP Detection: Measure the cAMP concentration in each well using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal effect of this compound).

-

Express the Emax of this compound as a percentage of the Emax of the full agonist isoproterenol.

-

Protocol for Antagonism (pA2 value):

-

Pre-incubation with Antagonist: Pre-incubate the cells with a fixed concentration of this compound for a defined period.

-

Agonist Stimulation: Add varying concentrations of the full agonist isoproterenol to the cells and incubate.

-

cAMP Measurement: Follow steps 4 and 5 from the partial agonism protocol.

-

Schild Analysis:

-

Construct dose-response curves for isoproterenol in the absence and presence of different concentrations of this compound.

-

Determine the dose ratio (DR), which is the ratio of the EC50 of isoproterenol in the presence of this compound to the EC50 in its absence.

-

Create a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is a measure of the antagonist's affinity.

-

Visualizations of Pathways and Workflows

Signaling Pathway of Beta-Adrenergic Receptors

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Radioligand competition binding assay workflow.

Experimental Workflow for Functional cAMP Assay (Partial Agonism)

Caption: cAMP functional assay workflow (partial agonism).

Conclusion

References

- 1. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the effects of beta-blockers with and without intrinsic sympathomimetic activity on hemodynamics and left ventricular function at rest and during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Spirendolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirendolol is a beta-adrenergic receptor antagonist characterized by its unique spiro[indene-cyclohexane] backbone. This technical guide provides a comprehensive overview of a plausible synthesis pathway and a detailed purification strategy for this compound. Due to the limited availability of specific literature on the synthesis of this compound, this guide outlines a hypothetical, yet chemically sound, manufacturing process based on established methodologies for analogous aryloxypropanolamine beta-blockers. The proposed synthesis involves the initial preparation of a key spirocyclic phenol intermediate, followed by etherification with epichlorohydrin and subsequent reaction with tert-butylamine. Furthermore, this document details a robust purification protocol, with a particular focus on chiral separation, drawing parallels from established methods for other beta-blockers. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and development of this compound and related compounds.

Proposed Synthesis Pathway of this compound

The synthesis of this compound can be envisioned as a multi-step process, commencing with the formation of the characteristic spiro[indene-cyclohexane] phenolic intermediate. This is followed by the construction of the aminopropanol side chain, a common feature of many beta-blockers.

Step 1: Synthesis of the Spirocyclic Phenol Intermediate

Step 2: Formation of the Glycidyl Ether

The phenolic intermediate is then reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding glycidyl ether. This reaction is a standard method for introducing the three-carbon chain necessary for the subsequent addition of the amine.

Step 3: Ring Opening with Tert-Butylamine

The final step in the synthesis of the racemic mixture of this compound involves the ring-opening of the epoxide in the glycidyl ether intermediate with tert-butylamine. This reaction yields the desired 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one.

Below is a diagram illustrating the proposed synthesis pathway for this compound.

Caption: Proposed synthesis pathway of this compound.

Purification of this compound

The purification of this compound, particularly the separation of its enantiomers, is a critical step in the manufacturing process, as the pharmacological activity of beta-blockers often resides in a single enantiomer. The proposed purification strategy involves initial purification by standard chromatographic techniques followed by chiral separation using High-Performance Liquid Chromatography (HPLC).

Initial Purification

Following the synthesis, the crude this compound product would likely be subjected to initial purification to remove unreacted starting materials, reagents, and byproducts. This can be achieved using standard techniques such as flash column chromatography on silica gel.

Chiral Separation

The separation of the (R)- and (S)-enantiomers of this compound is crucial. Based on established methods for other beta-blockers, chiral HPLC is the most effective technique.

Experimental Protocol (Analogous to Chiral Separation of Pindolol):

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chirobiotic V, is recommended.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane), an alcohol (e.g., isopropanol or ethanol), and a small amount of an amine modifier (e.g., diethylamine or triethylamine) is typically effective for normal-phase separation. For reversed-phase separation, a mixture of methanol or acetonitrile with an amine modifier can be used.

-

Flow Rate: A flow rate in the range of 0.5 to 1.5 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 280 nm).

-

Temperature: The separation is typically performed at ambient temperature.

The following diagram illustrates a general workflow for the purification of this compound.

Caption: Purification workflow for this compound.

Quantitative Data

Due to the absence of specific published data on the synthesis and purification of this compound, the following tables are presented as templates for recording experimental results.

Table 1: Proposed Synthesis of this compound - Reaction Parameters and Yields (Hypothetical)

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol, Cyclohexanone | Acid Catalyst | |||

| 2 | 4-Hydroxy-spiro[3H-indene-2,1'-cyclohexane]-1-one, Epichlorohydrin | Base, Solvent | |||

| 3 | Glycidyl Ether Intermediate, tert-Butylamine | Solvent |

Table 2: Chiral HPLC Purification of this compound - Method Parameters (Analogous)

| Parameter | Condition |

| Column | Chiralcel OD-H (or similar) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~280 nm |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | |

| Retention Time (Enantiomer 2) | |

| Enantiomeric Excess (ee%) |

Conclusion

This technical guide has outlined a plausible and chemically sound pathway for the synthesis and purification of the beta-blocker this compound. While specific experimental data for this compound is scarce, the proposed methodologies, derived from established procedures for analogous compounds, provide a solid foundation for researchers and drug development professionals. The successful synthesis of the key spirocyclic phenol intermediate is paramount, and the subsequent steps follow well-trodden synthetic routes for aryloxypropanolamine beta-blockers. The purification, particularly the chiral separation by HPLC, is detailed with analogous experimental conditions that are expected to be readily adaptable for this compound. Further experimental validation is required to optimize the reaction conditions and purification parameters to achieve high yields and enantiomeric purity.

The Discovery and Development of Spirendolol: A Technical Overview

Disclaimer: Publicly available information on the discovery and development of Spirendolol is limited. This guide provides a comprehensive overview based on available data for this compound and supplements it with established principles and detailed examples from the broader class of beta-adrenergic antagonists, including the closely related compound Pindolol, to fulfill the technical requirements of this document.

Introduction to this compound

This compound is classified as a beta-adrenergic receptor antagonist.[1] Its chemical name is 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one.[1] It is also known by the synonyms S-32-468 and LI-32-468.[2] Like other beta-blockers, its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors.

Discovery and Development a timeline

Conceptualization and Early Discoveries (1940s-1950s): The foundation for the development of beta-blockers was laid by Raymond P. Ahlquist's classification of adrenoceptors into alpha and beta types in 1948. This led to the understanding that selective blockade of beta-receptors could be beneficial in treating cardiovascular conditions.[3] The first beta-blocker, dichloroisoproterenol (DCI), was discovered in the 1950s.[3]

First Generation Beta-Blockers (1960s): The first clinically useful beta-blocker, pronethalol, was introduced in 1962, followed by propranolol in 1964. These non-selective beta-blockers antagonized both β1 and β2 receptors.

Subsequent Generations: The development of cardioselective (β1-selective) and third-generation beta-blockers with additional vasodilating properties marked further advancements in this class of drugs.

The development of a compound like this compound would have followed a similar, albeit likely more contemporary, drug development pipeline.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C21H31NO3 | |

| Molar Mass | 345.483 g/mol | |

| CAS Number | 65429-87-0 |

Pharmacological Profile

Detailed pharmacological data, such as binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound at beta-adrenergic receptors, are not widely published. Table 2 provides a template of how such data would be presented, populated with representative data for the non-selective beta-blocker Pindolol for illustrative purposes.

| Target Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| β1-adrenergic receptor | Pindolol | Radioligand Binding | Data not available | Data not available | |

| β2-adrenergic receptor | Pindolol | Radioligand Binding | Data not available | Data not available |

Note: Specific Ki and IC50 values for this compound are not available in the cited literature. The table structure is provided as a template.

Mechanism of Action and Signaling Pathways

This compound, as a beta-adrenergic antagonist, competitively inhibits the binding of endogenous catecholamines to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). By blocking these receptors, this compound reduces the downstream effects of sympathetic nervous system stimulation on target organs, primarily the heart, leading to decreased heart rate, cardiac output, and blood pressure.

The signaling pathway is illustrated in the following diagram:

Experimental Protocols

The characterization of a beta-blocker like this compound involves a series of in vitro and in vivo experiments to determine its pharmacological properties.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for its receptor.

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell lines expressing either β1 or β2-adrenergic receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Assay Setup: A constant concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol) is incubated with the prepared membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Assays)

These assays measure the functional consequence of receptor binding, i.e., the inhibition of cAMP production.

Objective: To determine the potency (EC50) of this compound in inhibiting agonist-induced cAMP production.

Methodology:

-

Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured in appropriate plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An agonist (e.g., isoproterenol) is added to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-induced cAMP response is determined as the EC50.

In Vivo Models

Animal models are crucial for evaluating the physiological effects of a drug candidate.

Objective: To assess the antihypertensive efficacy of this compound in a relevant animal model.

Methodology:

-

Animal Model Selection: Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.

-

Drug Administration: this compound is administered to the SHR, typically orally, at various doses. A control group receives a placebo.

-

Blood Pressure Monitoring: Blood pressure and heart rate are monitored over time using methods like tail-cuff plethysmography or telemetry.

-

Data Analysis: The dose-dependent effects of this compound on blood pressure and heart rate are evaluated and compared to the control group.

Clinical Development

As no specific clinical trial data for this compound is publicly available, the following outlines the general phases of clinical development for a new antihypertensive drug.

Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetic properties.

Phase II: Studies in a small group of patients with hypertension to evaluate efficacy and further assess safety. Dose-ranging studies are also conducted in this phase.

Phase III: Large-scale, multicenter, randomized, controlled trials to confirm efficacy, monitor side effects, and compare the new drug to existing treatments.

Phase IV: Post-marketing studies to gather additional information on the drug's risks, benefits, and optimal use in the general population.

Conclusion

This compound is a beta-adrenergic antagonist with a chemical structure that suggests it would have therapeutic potential in cardiovascular diseases. While specific data on its discovery, development, and detailed pharmacological profile are scarce in the public domain, the established principles of beta-blocker development provide a framework for understanding its likely mechanism of action and the experimental approaches that would have been employed in its evaluation. Further research and publication of data would be necessary to provide a more in-depth technical guide specifically on this compound.

References

In-Depth Technical Guide to Spirendolol: Molecular and Pharmacological Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacological properties of Spirendolol, a beta-adrenergic receptor antagonist. The information is presented to support research and development activities in the fields of pharmacology and medicinal chemistry.

Core Molecular and Physicochemical Properties

This compound is a beta-adrenergic receptor antagonist.[1] Its fundamental molecular and physicochemical properties are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₁NO₃ | [1] |

| Molar Mass | 345.48 g/mol | |

| IUPAC Name | 4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one | |

| CAS Number | 65429-87-0 | [1] |

Beta-Adrenergic Receptor Signaling Pathway

This compound exerts its pharmacological effects by antagonizing beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a physiological response. By blocking these receptors, this compound inhibits this signaling pathway.

Caption: this compound antagonism of the beta-adrenergic receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on the general synthesis of related beta-blockers, a plausible synthetic route and standard analytical methods are described below.

General Synthesis of Aryloxypropanolamine Beta-Blockers

A common method for synthesizing aryloxypropanolamine beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodologies

Standard analytical techniques for the characterization and quantification of beta-blockers like this compound would include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for determining the purity of this compound.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength determined by the chromophore of this compound (typically around 220-280 nm).

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 25 °C).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of synthesized this compound.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher field strength spectrometer.

-

Analysis: Chemical shifts (δ), coupling constants (J), and integration of proton signals would be analyzed to confirm the presence of all expected functional groups and their connectivity. Two-dimensional NMR techniques (e.g., COSY, HSQC) could be employed for more complex structural assignments.

References

Spirendolol: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core identification parameters, analytical methodologies, and cellular mechanisms of action related to Spirendolol, a beta-adrenergic receptor antagonist. This document is intended to serve as a comprehensive resource for professionals engaged in the research and development of cardiovascular drugs.

Core Identification Parameters

This compound is chemically identified as 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one. For unambiguous identification in research and regulatory contexts, the following identifiers are critical.

| Identifier | Value | Source |

| InChIKey | YLBMSIZZTJEEIO-UHFFFAOYSA-N | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 65429-87-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C21H31NO3 | --INVALID-LINK-- |

| Molar Mass | 345.483 g·mol−1 | --INVALID-LINK-- |

Quantitative Pharmacological Data

| Parameter | Receptor Subtype | Value | Description |

| pA2 | β1-adrenoceptor | 8.3 | A measure of the antagonist's potency. |

| IC50 | T4-5'-deiodination | 6.7 mM | Concentration causing 50% inhibition of T3 production in rat liver homogenates. |

| Intrinsic Activity | β-adrenoceptor | Partial Agonist | Possesses intrinsic sympathomimetic activity (ISA). |

Note: The pA2 and IC50 values are for Pindolol and are provided as a reference due to the lack of specific data for this compound.

Experimental Protocols

Protocol for Determination of Receptor Binding Affinity (Radioligand Displacement Assay)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2-adrenergic receptors.

-

Radioligand: [³H]-CGP 12177 (a hydrophilic β-antagonist).

-

Non-specific binding control: Propranolol (10 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CGP 12177 (at a final concentration near its Kd), and 50 µL of the this compound dilution.

-

For total binding wells, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of Propranolol (10 µM) instead of this compound.

-

Add 50 µL of the cell membrane preparation to each well.

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration (Total binding - Non-specific binding).

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma.

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole).

-

C18 analytical column.

-

This compound analytical standard.

-

Internal Standard (IS), e.g., Propranolol-d7.

-

Human plasma (drug-free).

-

Acetonitrile (ACN) and Formic Acid.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of IS working solution.

-

Add 300 µL of ACN to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 95% A, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and return to initial conditions.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

This compound: Precursor ion (e.g., m/z 346.2) → Product ion (e.g., m/z 116.1).

-

IS (Propranolol-d7): Precursor ion → Product ion.

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of this compound into drug-free plasma.

-

Analyze calibration standards, quality control samples, and unknown samples.

-

Calculate the concentration of this compound in the unknown samples based on the peak area ratio of the analyte to the IS.

-

Signaling Pathways and Experimental Workflows

Dual Signaling Effects of this compound at the β-Adrenergic Receptor

This compound, as a beta-blocker, primarily functions by antagonizing the binding of endogenous catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors. This canonical pathway involves the inhibition of Gs protein activation, leading to a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels. However, emerging evidence suggests that some beta-blockers can also engage in biased signaling, potentially activating G-protein independent pathways, such as the mitogen-activated protein kinase (MAPK) cascade. The following diagram illustrates this dual signaling potential.

Caption: Dual signaling of this compound at the β-adrenergic receptor.

Experimental Workflow for this compound Identification and Quantification

The following diagram outlines a typical workflow for the identification and quantification of this compound in a research or clinical setting, starting from sample collection to final data analysis.

Spirendolol: A Technical Guide to its Application as a Cardiovascular Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirendolol, a non-selective β-adrenergic receptor antagonist, has carved a significant niche as a versatile tool in cardiovascular drug research. Its unique pharmacological profile, characterized by both potent β-blockade and intrinsic sympathomimetic activity (ISA), offers researchers a sophisticated instrument to dissect the complex signaling pathways governing cardiovascular function. This technical guide provides an in-depth exploration of this compound's mechanism of action, its application in key experimental protocols, and a quantitative summary of its receptor binding and functional characteristics. Detailed methodologies for radioligand binding and adenylyl cyclase activity assays are presented, alongside visual representations of the associated signaling pathways and experimental workflows, to facilitate its effective use in the laboratory.

Introduction: The Dual Nature of this compound

This compound, also known as pindolol, is a potent, non-selective antagonist of both β1- and β2-adrenergic receptors.[1][2][3] This broad-spectrum blockade allows for the comprehensive inhibition of catecholamine-mediated effects on the cardiovascular system, including heart rate, contractility, and blood pressure.[2] A defining feature of this compound is its pronounced intrinsic sympathomimetic activity (ISA).[4] This partial agonist activity means that in the absence of a primary agonist like epinephrine, this compound can modestly stimulate β-adrenergic receptors, a characteristic that distinguishes it from purely antagonistic β-blockers like propranolol. This dual action of antagonism in the presence of high sympathetic tone and mild stimulation at baseline makes this compound an invaluable tool for studying the nuanced regulation of cardiovascular physiology.

Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference |

| Chemical Name | (RS)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol | |

| Molecular Formula | C14H20N2O2 | |

| Molar Mass | 248.326 g·mol−1 | |

| Oral Bioavailability | 50% to 95% | |

| Protein Binding | 40% | |

| Elimination Half-life | 3–4 hours | |

| Metabolism | Hepatic | |

| Excretion | Renal |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascade is primarily mediated through the Gs alpha subunit (Gαs).

Antagonistic Action

In the presence of endogenous catecholamines such as epinephrine and norepinephrine, this compound competes for binding to β-adrenergic receptors. By occupying the receptor binding site, it prevents the activation of the Gs protein, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA), resulting in the classic cardiovascular effects of β-blockade: reduced heart rate (negative chronotropy), decreased contractility (negative inotropy), and lower blood pressure.

Intrinsic Sympathomimetic Activity (ISA)

In a state of low sympathetic tone, the partial agonist nature of this compound becomes apparent. It can induce a conformational change in the β-adrenergic receptor, albeit to a lesser extent than a full agonist, leading to a modest activation of the Gs protein and a subsequent increase in cAMP production. This intrinsic activity is thought to be more pronounced at β2-adrenergic receptors. The clinical manifestation of ISA includes a smaller reduction in resting heart rate and cardiac output compared to β-blockers lacking this property.

Figure 1. this compound's dual-action signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at β1- and β2-adrenergic receptors.

Table 1: Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| β1-Adrenoceptor | 9.1 | Human | [3H]-(-)-Bupranolol | |

| β2-Adrenoceptor | - | - | - | - |

Table 2: Functional Potency (pA2 and pD2)

| Parameter | Receptor Subtype | Value | Tissue/System | Agonist | Reference |

| pA2 (Antagonism) | β1-Adrenoceptor | 9.1 | Human Atrium | (-)-Noradrenaline | |

| pA2 (Antagonism) | β2-Adrenoceptor | 9.6 | Human Atrium | (-)-Adrenaline | |

| pD2 (Partial Agonism) | β1/β2-Adrenoceptor | 8.4 - 9.2 | Guinea-pig/Rat Atria & Uteri | - |

Detailed Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-CGP 12177.

Materials:

-

Cell membranes expressing β-adrenergic receptors (e.g., from CHO cells or cardiac tissue)

-

[3H]-CGP 12177 (Radioligand)

-

This compound (unlabeled competitor)

-

Propranolol (for non-specific binding determination)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add membrane preparation, binding buffer, and [3H]-CGP 12177 (at a concentration near its Kd).

-

Non-specific Binding: Add membrane preparation, a high concentration of propranolol (e.g., 10 µM), and [3H]-CGP 12177.

-

Competition: Add membrane preparation, varying concentrations of this compound, and [3H]-CGP 12177.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the ability of this compound to modulate adenylyl cyclase activity, either as an antagonist in the presence of an agonist or as a partial agonist on its own.

Materials:

-

Intact cells or cell membranes expressing β-adrenergic receptors

-

This compound

-

Isoproterenol (or another β-agonist)

-

Forskolin (optional, to amplify the signal)

-

ATP

-

Assay Buffer (e.g., Tris-HCl, MgCl2, phosphocreatine, creatine phosphokinase)

-

Lysis buffer

-

cAMP detection kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Cell/Membrane Preparation: Prepare cells or membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

Antagonism: Pre-incubate cells/membranes with varying concentrations of this compound. Then, stimulate with a fixed concentration of a β-agonist (e.g., isoproterenol).

-

Partial Agonism (ISA): Incubate cells/membranes with varying concentrations of this compound alone. The inclusion of forskolin can potentiate the cAMP response to partial agonists.

-

-

Reaction Initiation and Incubation: Add ATP to initiate the adenylyl cyclase reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a lysis buffer or by boiling.

-

cAMP Measurement: Quantify the amount of cAMP produced using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Antagonism: Plot the cAMP concentration against the log concentration of this compound to determine the IC50. Calculate the pA2 value to quantify antagonist potency.

-

Partial Agonism: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and the maximal effect (Emax) relative to a full agonist.

-

Figure 3. Workflow for adenylyl cyclase functional assay.

In Vitro and Ex Vivo Cardiovascular Models

This compound is a valuable tool in a variety of in vitro and ex vivo cardiovascular preparations to investigate its functional effects.

-

Isolated Langendorff Perfused Heart: This model allows for the assessment of this compound's direct effects on heart rate, contractility, and coronary flow in an intact, isolated heart preparation.

-

Isolated Atria: Preparations of isolated atria are used to study the chronotropic (rate) and inotropic (force) effects of this compound.

-

Isolated Papillary Muscles: These preparations are ideal for detailed studies of myocardial contractility.

-

Isolated Vascular Rings: Aortic or other arterial rings are used in organ baths to examine the effects of this compound on vascular tone and its potential vasodilatory properties due to β2-receptor ISA.

Conclusion

This compound's unique combination of non-selective β-adrenergic antagonism and intrinsic sympathomimetic activity makes it a powerful and versatile research tool in cardiovascular pharmacology. Its ability to both block and modestly activate β-adrenergic receptors provides a means to investigate the intricate regulation of cardiac and vascular function under varying physiological conditions. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cardiovascular signaling and in the development of novel therapeutic agents.

References

- 1. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Pharmacological Profile of Spirendolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available literature lacks specific quantitative in-vitro pharmacological data for Spirendolol. This guide provides a comprehensive overview of the standard methodologies and expected data formats for the initial in-vitro characterization of a beta-adrenergic receptor antagonist like this compound, with illustrative data based on representative compounds from the same class.

Introduction

This compound is a beta-adrenergic receptor antagonist. A thorough in-vitro characterization is a critical first step in the drug development process, providing essential information on its potency, selectivity, and mechanism of action at the molecular and cellular levels. This document outlines the core in-vitro assays required for the initial characterization of this compound, including receptor binding affinity studies, functional antagonism assays, and selectivity profiling.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Ki).

Experimental Protocol: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-specific binding control: Propranolol (high concentration).

-

Assay Buffer: Tris-HCl buffer with MgCl₂.

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

Incubation: A constant concentration of radioligand and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Illustrative Binding Affinity of a Beta-Blocker

| Receptor Subtype | Radioligand | Ki (nM) [Illustrative] |

| β1-adrenergic | [³H]-DHA | 1.5 |

| β2-adrenergic | [³H]-DHA | 25.0 |

Note: The data presented above is for illustrative purposes and does not represent actual data for this compound.

Functional Antagonism

Functional assays are essential to determine whether a compound that binds to a receptor acts as an antagonist, agonist, or partial agonist. For beta-adrenergic receptors, which are Gs-coupled, antagonism is typically measured by the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production.

Experimental Protocol: cAMP Functional Assay

Objective: To determine the functional potency (IC50 or pA2) of this compound in inhibiting agonist-induced cAMP production.

Materials:

-

Whole cells expressing human β1- or β2-adrenergic receptors.

-

Agonist: Isoproterenol.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Method:

-

Cell Culture: Cells are cultured to an appropriate density.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of isoproterenol is added to stimulate cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP detection kit.

-

Data Analysis: The concentration-response curves are plotted, and the IC50 value for the inhibition of the agonist response is determined. The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Data Presentation: Illustrative Functional Antagonism of a Beta-Blocker

| Receptor Subtype | Agonist | Functional Assay | IC50 (nM) [Illustrative] |

| β1-adrenergic | Isoproterenol | cAMP Inhibition | 5.2 |

| β2-adrenergic | Isoproterenol | cAMP Inhibition | 85.0 |

Note: The data presented above is for illustrative purposes and does not represent actual data for this compound.

Selectivity Profile

To assess the potential for off-target effects, it is crucial to determine the binding affinity of this compound against a panel of other receptors, ion channels, and transporters.

Experimental Protocol: Receptor Selectivity Screening

Objective: To evaluate the selectivity of this compound by screening it against a broad panel of receptors.

Method: this compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) in radioligand binding assays for a diverse panel of targets (e.g., other GPCRs, ion channels, transporters). The percentage of inhibition of radioligand binding is determined. For any targets showing significant inhibition (typically >50%), a full concentration-response curve is generated to determine the Ki.

Data Presentation: Illustrative Selectivity Profile of a Beta-Blocker

| Target | Ligand/Assay | % Inhibition @ 1 µM [Illustrative] | Ki (nM) [Illustrative] |

| α1A-adrenergic | [³H]-Prazosin | 15% | >1000 |

| 5-HT1A | [³H]-8-OH-DPAT | 8% | >1000 |

| Muscarinic M2 | [³H]-QNB | 2% | >1000 |

| Dopamine D2 | [³H]-Spiperone | 5% | >1000 |

Note: The data presented above is for illustrative purposes and does not represent actual data for this compound.

Mandatory Visualizations

Signaling Pathway

Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a functional cAMP inhibition assay.

Spirendolol's Affinity for Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirendolol is a notable beta-adrenergic receptor antagonist. A comprehensive understanding of its binding affinity and selectivity for β1 and β2 receptor subtypes is crucial for its therapeutic application and for the development of novel cardioselective drugs. This technical guide synthesizes available data on the binding characteristics of this compound, details the experimental methodologies for determining receptor affinity, and illustrates the associated signaling pathways. While specific quantitative binding data for this compound remains elusive in publicly accessible literature, this guide provides a framework for its determination and interpretation within the broader context of beta-blocker pharmacology.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. These drugs are pivotal in managing various cardiovascular conditions by blocking the effects of catecholamines like epinephrine and norepinephrine at β-adrenergic receptors. There are two primary subtypes of beta-receptors relevant to this compound's action:

-

β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

-

β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi and blood vessels, their activation leads to muscle relaxation, resulting in bronchodilation and vasodilation.

The clinical utility of a beta-blocker is often defined by its selectivity for β1 over β2 receptors. High β1-selectivity is desirable for treating cardiac conditions as it minimizes the risk of bronchoconstriction, a significant side effect in patients with respiratory diseases.

Quantitative Binding Affinity of this compound

Despite a thorough review of scientific literature, specific quantitative data (Kᵢ, IC₅₀, or pKᵢ values) for this compound's binding affinity to human β1 and β2 adrenergic receptors could not be definitively ascertained.

To illustrate the concept of beta-blocker selectivity, the following table presents binding affinity data for well-characterized beta-blockers. These values are typically determined using radioligand competition binding assays with membranes from cells expressing recombinant human β1 and β2 receptors.

Table 1: Representative Binding Affinities of Beta-Blockers for Human β1 and β2 Adrenergic Receptors

| Compound | β1 Kᵢ (nM) | β2 Kᵢ (nM) | Selectivity Ratio (β2 Kᵢ / β1 Kᵢ) |

| Atenolol | 170.0 | 758.0 | 4.5 |

| Metoprolol | - | - | ~30-40 |

| Bisoprolol | - | - | ~19 |

| Propranolol | - | - | Non-selective |

| Carvedilol | - | - | Non-selective |

| ICI 118,551 | 240 | 0.6 | 0.0025 (β2-selective) |

Note: Data for some compounds are presented as selectivity ratios from comparative studies due to variability in reported absolute Kᵢ values across different experimental conditions. Data for Atenolol is from AAT Bioquest[1]. Selectivity ratios are derived from multiple sources[2][3].

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ) and the concentration of an inhibitor that displaces 50% of a radioligand (IC₅₀) is typically achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying ligand-receptor interactions[2][4].

Principle

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor subtype of interest). The unlabeled compound to be tested (the "competitor," in this case, this compound) is added at increasing concentrations. The competitor displaces the radioligand from the receptor, and the reduction in bound radioactivity is measured.

Key Methodologies

3.2.1. Membrane Preparation

-

Cell Culture: Stably transfected cell lines (e.g., CHO or HEK293) expressing a high density of the human β1 or β2 adrenergic receptor are cultured.

-

Homogenization: Cells are harvested and homogenized in a cold buffer to lyse the cells and release the membranes.

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the membrane fraction containing the receptors from other cellular components.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined to ensure consistent receptor amounts in the assay.

3.2.2. Competitive Binding Assay

-

Incubation: A constant concentration of the radioligand and a fixed amount of membrane preparation are incubated with a range of concentrations of the unlabeled competitor (this compound). The incubation is typically performed in a buffer at a controlled temperature (e.g., 37°C) to reach equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways

The binding of an antagonist like this compound to β1 and β2 adrenergic receptors blocks the initiation of their respective downstream signaling cascades.

β1-Adrenergic Receptor Signaling Pathway

Activation of β1-adrenergic receptors, primarily in cardiac tissue, initiates a signaling cascade that leads to increased cardiac function. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).

References

- 1. The sympathomimetic activity of (+/-)-pindolol at beta 1- and beta 2-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Spirendolol In Vitro Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirendolol, a derivative of the well-characterized β-adrenergic and serotonin receptor ligand pindolol, is a compound of significant interest for researchers investigating G-protein coupled receptor (GPCR) pharmacology. These application notes provide detailed protocols for conducting in vitro radioligand binding assays to characterize the interaction of this compound with its primary targets: the β-adrenergic and 5-HT1A serotonin receptors. The following protocols are designed to be a comprehensive guide for determining key binding parameters such as the inhibition constant (Ki), the maximal binding capacity (Bmax), and the equilibrium dissociation constant (Kd).

Data Presentation

The following table summarizes representative binding affinities for the parent compound, pindolol, at the target receptors. While specific data for this compound is not widely available, the data for pindolol serves as a valuable reference point for expected binding characteristics.[1][2]

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| (±)-Pindolol | 5-HT1A | [3H]WAY-100635 | Human Dorsal Raphe Nucleus | 8.9 ± 1.1 |

| (±)-Pindolol | 5-HT1A | [3H]WAY-100635 | Human Hippocampus (CA1) | 14.4 ± 1.5 |

| (-)-Pindolol | 5-HT1A | Not Specified | CHO-h5-HT1A cells | 6.4 |

| Pindolol | β1-Adrenergic | [3H]-CGP-12177 | COS-7 cell membranes | 67.6 ± 2.3 |

Experimental Protocols

I. Preparation of Cell Membranes Expressing Target Receptors

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the receptor of interest (e.g., β2-adrenergic receptor or 5-HT1A receptor).

Materials:

-

Cultured cells expressing the target receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), ice-cold

-

Sucrose Buffer (Lysis Buffer containing 10% sucrose)

-

Protease inhibitor cocktail

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

-

Bradford or BCA protein assay kit

Procedure:

-

Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

-

Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

-

Aliquot the membrane suspension and store at -80°C until use.

II. Competitive Radioligand Binding Assay (to determine Ki)

This assay measures the affinity of an unlabeled compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Prepared cell membranes

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radioligand (e.g., [125I]Iodocyanopindolol for β-adrenergic receptors, or [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd.

-

Unlabeled this compound at a range of concentrations.

-

Non-specific binding control (a high concentration of a known competing ligand, e.g., 10 µM Propranolol for β-adrenergic receptors).

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay Buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay Buffer, radioligand, cell membranes, and non-specific binding control.

-

Competition: Assay Buffer, radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Saturation Radioligand Binding Assay (to determine Kd and Bmax)

This assay determines the density of receptors in the membrane preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).

Materials:

-

Same as for the competitive binding assay, excluding the unlabeled competitor.

Procedure:

-

In a 96-well plate, set up two sets of triplicate wells:

-

Total Binding: Add increasing concentrations of the radioligand to the wells containing cell membranes in Assay Buffer.

-

Non-specific Binding: Add increasing concentrations of the radioligand to the wells containing cell membranes and a high concentration of a non-specific binding control in Assay Buffer.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay and measure radioactivity as described in the competitive binding assay protocol.

-

Calculate specific binding for each concentration of the radioligand.

-

Plot the specific binding versus the concentration of the radioligand. The resulting curve should reach a plateau, representing saturation of the receptors.

-

Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd (the radioligand concentration at which 50% of the receptors are occupied) and the Bmax (the maximum number of binding sites).

Visualizations

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for a competitive in vitro binding assay.

Signaling Pathway of β-Adrenergic Receptors

References

- 1. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]

- 2. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Pindolol in Cultured Cardiac Myocytes

A Note on "Spirendolol": Initial searches for "this compound" did not yield relevant results in the context of cardiac myocyte research. It is presumed that the intended compound is Pindolol , a well-documented beta-adrenergic receptor blocker with unique properties extensively studied in cardiovascular research. The following application notes and protocols are based on this assumption and focus on the use of Pindolol.

Introduction

Pindolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] A distinguishing feature of Pindolol is its intrinsic sympathomimetic activity (ISA), which allows it to act as a partial agonist.[1][3] This means that while Pindolol blocks the effects of potent catecholamines like epinephrine and norepinephrine, it can also weakly stimulate the beta-adrenergic receptors.[1] This dual action differentiates it from other non-selective beta-blockers like propranolol, which is a pure antagonist. In a research setting, particularly with cultured cardiac myocytes, Pindolol is a valuable tool for dissecting the nuances of beta-adrenergic signaling in cardiac physiology and pathology, such as in studies of cardiac hypertrophy.

Mechanism of Action in Cardiac Myocytes

In cardiac myocytes, beta-adrenergic receptors, primarily the β1 subtype, are pivotal in regulating heart rate, contractility, and cellular growth. Activation of these G-protein coupled receptors by agonists such as isoproterenol leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade culminates in various cellular responses, including increased calcium influx and, under chronic stimulation, hypertrophic growth.

Pindolol competitively binds to these beta-adrenergic receptors. In the presence of high concentrations of a full agonist (like isoproterenol), Pindolol acts as an antagonist, blocking the potent stimulation and thereby reducing downstream signaling. However, in the absence of a strong agonist, Pindolol's intrinsic sympathomimetic activity allows it to partially activate the receptor, leading to a low level of cAMP production. This partial agonism is thought to be more pronounced at β2-adrenoceptors. This characteristic can be particularly relevant in preventing the significant drop in basal signaling that might be observed with pure antagonists.

Key Applications in Cardiac Myocyte Cultures

-

Investigation of Cardiac Hypertrophy: A common application is to study the effect of Pindolol on cardiac myocyte hypertrophy induced by beta-adrenergic stimulation. Isoproterenol is frequently used to induce a hypertrophic phenotype in cultured myocytes, characterized by an increase in cell size and the expression of fetal genes. Pindolol can be used to assess how modulating the beta-adrenergic pathway with a partial agonist affects these hypertrophic responses.

-

Dissecting β-Adrenergic Signaling: By comparing the effects of Pindolol with pure antagonists (e.g., propranolol) and full agonists (e.g., isoproterenol), researchers can elucidate the specific roles of different levels of beta-adrenergic receptor activation in various cellular processes.

-

Drug Development and Screening: As a reference compound, Pindolol is useful in the screening and characterization of new drug candidates targeting the beta-adrenergic system.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating cardiac myocytes from neonatal rats.

Materials:

-

1- to 3-day-old Wistar rat pups

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Medium 199

-

Horse Serum (HS)

-

Fetal Calf Serum (FCS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Pancreatin

-